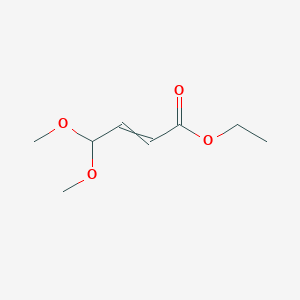
Ethyl (2E)-4,4-dimethoxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes a double bond and two methoxy groups, making it a versatile molecule in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2E)-4,4-dimethoxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond and methoxy groups also play a role in its reactivity, allowing it to interact with different enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl crotonate: Similar in structure but lacks the methoxy groups, used as a solvent and plasticizer.
Uniqueness
Ethyl (2E)-4,4-dimethoxybut-2-enoate is unique due to its double bond and two methoxy groups, which provide it with distinct chemical properties and reactivity compared to other esters. This makes it a valuable compound in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl 4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
SIRJFJKWVNTUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)


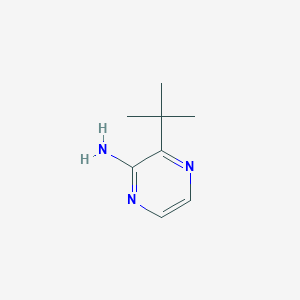
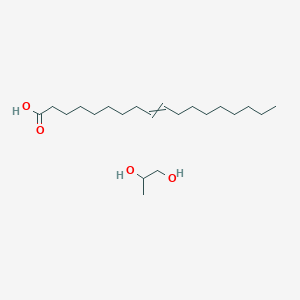
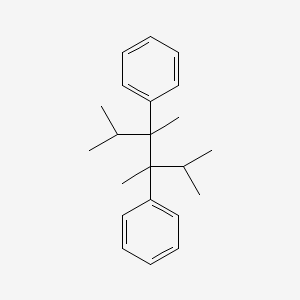
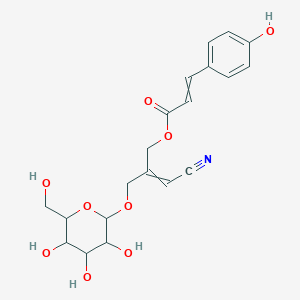
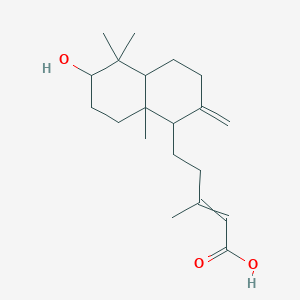
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
